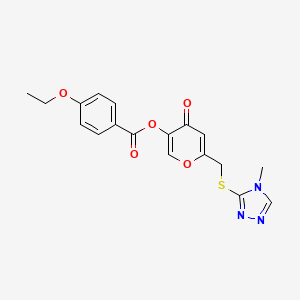
6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate is a novel hybrid molecule that combines the biological activities associated with both the 1,2,4-triazole and 4H-pyran moieties. This article delves into its synthesis, biological activities, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the triazole and pyran rings. The method often starts with the preparation of a triazole derivative through the reaction of 4-methyl-4H-1,2,4-triazole with suitable electrophiles followed by the introduction of the pyran structure through cyclization reactions. A typical synthetic route may look like this:
- Formation of Triazole : The initial step involves synthesizing 4-methyl-4H-1,2,4-triazole derivatives using appropriate thiol and electrophilic reagents.
- Pyran Ring Formation : The triazole compound is then reacted with aldehydes or ketones to form the pyran structure.
- Final Esterification : The final product is obtained by esterifying the pyran derivative with 4-ethoxybenzoic acid.
Antimicrobial Activity
Research has shown that compounds containing triazole and pyran structures exhibit significant antimicrobial properties. For instance, derivatives similar to 6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran have been evaluated for their activity against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| Triazole Derivatives | Antibacterial against E. coli | |
| Pyran Compounds | Antifungal against Candida spp. |
Anticancer Activity
The anticancer potential of triazole-thiol compounds has been explored extensively. Studies indicate that such compounds can inhibit the proliferation of cancer cell lines like MCF-7 (breast cancer) and Bel7402 (liver cancer). For example:
- Cytotoxicity Testing : Compound derivatives were tested against MCF-7 and Bel7402 cells, showing promising results in reducing cell viability.
- Mechanism of Action : The proposed mechanism includes induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. The mechanism often involves modulation of inflammatory cytokines and inhibition of pathways like NF-kB.
Case Studies
-
Study on Triazole Derivatives :
- A study conducted by researchers highlighted the synthesis and biological evaluation of several triazole derivatives that exhibited significant antimicrobial and anticancer activities.
- The results showed that modifications on the triazole ring could enhance biological activity significantly.
-
Pyran-Based Compounds :
- Another research focused on pyran derivatives demonstrated their effectiveness as anti-inflammatory agents in various animal models.
- These findings suggest a potential therapeutic application in managing inflammatory diseases.
特性
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-3-24-13-6-4-12(5-7-13)17(23)26-16-9-25-14(8-15(16)22)10-27-18-20-19-11-21(18)2/h4-9,11H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZAZCFYJPXDLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=CN3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













